molecular formula C11H13F3N2 B11722851 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine

2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine

Katalognummer: B11722851
Molekulargewicht: 230.23 g/mol
InChI-Schlüssel: DQZXMYZOJCUPGQ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a compound that features a pyridine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and a methyl group. The presence of these functional groups makes it an interesting compound for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the pyridine ring . The reaction conditions often require the use of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and pyrrolidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidine ring can influence its overall three-dimensional structure and reactivity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl and pyrrolidine groups. Examples include:

  • 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • Trifluoromethyl ketones

Uniqueness

What sets 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine apart is the specific arrangement of its functional groups, which can lead to unique chemical and biological properties. The combination of the trifluoromethyl group and the pyrrolidine ring in the pyridine scaffold provides a distinct profile that can be leveraged in various applications .

Eigenschaften

Molekularformel

C11H13F3N2

Molekulargewicht

230.23 g/mol

IUPAC-Name

2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2/c1-7-8(9-3-2-6-15-9)4-5-10(16-7)11(12,13)14/h4-5,9,15H,2-3,6H2,1H3/t9-/m1/s1

InChI-Schlüssel

DQZXMYZOJCUPGQ-SECBINFHSA-N

Isomerische SMILES

CC1=C(C=CC(=N1)C(F)(F)F)[C@H]2CCCN2

Kanonische SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.